2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile
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Overview
Description
2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitrile group attached to a triazole ring, which is further substituted with a methyl group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Triazole derivatives have been known to interact with various biological targets such as tubulin and carbonic anhydrase-II . These targets play crucial roles in cellular functions, with tubulin being a key component of the cell’s cytoskeleton and carbonic anhydrase-II involved in maintaining pH balance and fluid balance in the body .
Mode of Action
For instance, some triazole derivatives have been found to inhibit tubulin polymerization , which disrupts the formation of microtubules, a key component of the cell’s cytoskeleton. This disruption can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Given the potential targets of triazole derivatives, it can be inferred that this compound may affect pathways related to cell structure (via tubulin) and ph and fluid balance (via carbonic anhydrase-ii) .
Result of Action
Based on the known effects of similar triazole derivatives, it can be inferred that this compound may induce cell cycle arrest and apoptosis in cells .
Biochemical Analysis
Biochemical Properties
It has been found to be involved in the synthesis of p-cymene Ru(II) complexes, which have shown anticancer properties
Cellular Effects
Related compounds have shown cytotoxic activities against various cancer cell lines
Molecular Mechanism
It is known that related compounds can bind to the colchicine binding site of tubulin , which may suggest a potential mechanism of action for 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry”. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole with acetonitrile in the presence of a copper catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
- 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine
- 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethanone
Uniqueness
2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile is unique due to its specific substitution pattern on the triazole ring and the presence of a nitrile group. This combination imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
2-(1-methyltriazol-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-4-5(2-3-6)7-8-9/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTBGEZPKPRECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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